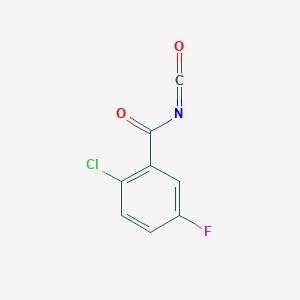

2-Chloro-5-fluorobenzoyl isocyanate

Description

Significance of the Isocyanate Functional Group in Diverse Chemical Transformations

The isocyanate functional group is a cornerstone of modern organic chemistry, primarily due to its susceptibility to nucleophilic attack. This reactivity allows for the construction of a wide array of important chemical linkages. For instance, isocyanates readily react with:

Alcohols to form carbamates.

Amines to yield ureas.

Water to produce an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. google.com

Carboxylic acids to form amides after rearrangement.

This versatile reactivity is harnessed in the synthesis of a vast range of products, from pharmaceuticals and agrochemicals to polymers and dyes. The electrophilicity of the isocyanate carbon can be tuned by the electronic nature of the substituent 'R' attached to the nitrogen atom; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov

Overview of Halogenated Benzoyl Isocyanates as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the benzoyl portion of an acyl isocyanate significantly influences its reactivity and provides additional synthetic handles. Halogenated benzoyl isocyanates are key building blocks in the synthesis of complex molecules. The presence of halogens can:

Modify the electrophilicity of the isocyanate group and the aromatic ring.

Serve as a site for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

Impart specific biological activities to the final products.

The synthesis of substituted benzoyl isocyanates can be achieved through several methods. A common approach involves the reaction of the corresponding substituted benzoyl chloride with a cyanate (B1221674) salt. google.com For example, a patent describes the synthesis of substituted benzoyl isocyanates by reacting substituted benzoyl chlorides with cyanate in an organic solvent in the presence of a composite catalyst. google.com This method avoids the use of hazardous reagents like phosgene (B1210022). Another established route is the reaction of isatoic anhydrides with phosgene. google.com

Rationale and Scope of Academic Research on 2-Chloro-5-fluorobenzoyl Isocyanate

Academic and industrial research into specifically substituted halogenated benzoyl isocyanates like this compound is driven by the quest for new chemical entities with tailored properties. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 5-position of the benzoyl ring is not arbitrary. This arrangement can influence the molecule's conformation and electronic properties, which in turn can fine-tune its reactivity and the properties of its derivatives.

Research in this area likely focuses on several key aspects:

Development of efficient and safe synthetic routes to this compound. A plausible method involves the conversion of 2-chloro-5-fluorobenzoic acid into its corresponding acyl chloride, followed by reaction with a cyanate source.

Exploration of its reactivity profile with a diverse range of nucleophiles to synthesize novel libraries of compounds, such as ureas and carbamates, for biological screening.

Application as an intermediate in the synthesis of targeted molecules, including potential agrochemicals and pharmaceuticals. The presence of both chloro and fluoro substituents offers distinct opportunities for selective chemical modifications.

While extensive academic literature solely focused on this compound is not abundant, its importance can be inferred from the broad utility of related halogenated compounds in synthetic and medicinal chemistry.

Compound Information

Structure

2D Structure

3D Structure

Properties

CAS No. |

88487-24-5 |

|---|---|

Molecular Formula |

C8H3ClFNO2 |

Molecular Weight |

199.56 g/mol |

IUPAC Name |

2-chloro-5-fluorobenzoyl isocyanate |

InChI |

InChI=1S/C8H3ClFNO2/c9-7-2-1-5(10)3-6(7)8(13)11-4-12/h1-3H |

InChI Key |

XUWJYLXSOUADDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N=C=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Fluorobenzoyl Isocyanate

Established Routes for Aromatic Acyl Isocyanate Synthesis

Aromatic acyl isocyanates are a class of reactive organic compounds characterized by the -C(=O)N=C=O functional group. Their synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Phosgene-Based Approaches (e.g., from Carboxylic Acid Amides)

The traditional and most common industrial method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂). nih.govwikipedia.org This process, known as phosgenation, typically involves the reaction of a primary amine with phosgene. wikipedia.org For the synthesis of acyl isocyanates, a primary amide is used as the starting material. The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which upon thermolysis, yields the desired acyl isocyanate and two molecules of hydrogen chloride. wikipedia.orggoogle.com

While effective and widely used for large-scale production of isocyanates like toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI), the phosgene process has significant drawbacks. nih.gov Phosgene is an extremely toxic and hazardous gas, necessitating stringent safety precautions during its handling and use. nih.govwikipedia.orggoogle.com The generation of corrosive hydrogen chloride as a byproduct also presents challenges for industrial applications. google.com

A laboratory-scale alternative that mitigates some of the hazards of gaseous phosgene involves the use of triphosgene, a solid and therefore safer-to-handle phosgene equivalent. chemicalbook.comorgsyn.org Another approach employs a solution of phosgene in a solvent like toluene. orgsyn.org

Phosgene-Free Alternative Syntheses

Growing concerns over the safety and environmental impact of phosgene have driven the development of numerous phosgene-free synthetic routes to isocyanates. google.commonash.edu These methods offer safer and more environmentally benign alternatives for the preparation of aromatic acyl isocyanates.

A notable phosgene-free method for preparing acyl isocyanates involves the reaction of carboxylic acid amides with oxalyl chloride. wikipedia.orggoogle.comacs.orgacs.org This reaction provides a convenient and high-yielding pathway to acyl isocyanates under relatively mild conditions. The process typically involves reacting a salt of a carboxamide, such as the hydrohalide or sulfate, with oxalyl chloride, followed by heating the reaction mixture. google.com This method is applicable to a wide range of carboxamides, including those with aromatic and heteroaromatic substituents. google.com

The reaction of oxalyl chloride with unsubstituted amides can also lead to the formation of other products, such as furanone amines, depending on the reaction conditions. acs.org Therefore, careful control of the reaction parameters is crucial to ensure the selective formation of the desired acyl isocyanate.

The Curtius rearrangement is a versatile and widely used method for the synthesis of isocyanates from acyl azides. organic-chemistry.orgacs.orgwikipedia.orgnumberanalytics.comnih.gov This thermal decomposition of an acyl azide (B81097) results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgnumberanalytics.com The isocyanate can then be trapped by various nucleophiles to yield amines, carbamates, or ureas. organic-chemistry.orgwikipedia.org The reaction is known for its broad substrate scope, tolerating a variety of functional groups on the aromatic ring. acs.orgnih.gov

The acyl azide precursor is typically generated from a carboxylic acid or its derivative. A common method involves the reaction of a carboxylic acid with sodium azide in the presence of a chloroformate or di-tert-butyl dicarbonate (B1257347). organic-chemistry.orgacs.org The subsequent rearrangement to the isocyanate is a concerted process, proceeding with full retention of the configuration of the migrating group. wikipedia.org The Curtius rearrangement is a key step in the synthesis of various biologically active molecules, including the antiviral drug oseltamivir. wikipedia.org

Table 1: Comparison of Phosgene-Based and Phosgene-Free Synthetic Routes

| Feature | Phosgene-Based Routes | Phosgene-Free Routes (Oxalyl Chloride) | Phosgene-Free Routes (Curtius Rearrangement) |

| Primary Reagent | Phosgene (COCl₂) or Triphosgene | Oxalyl Chloride ((COCl)₂) | Sodium Azide (NaN₃) |

| Starting Material | Carboxylic Acid Amide | Carboxamide Salt | Carboxylic Acid/Acyl Halide |

| Key Intermediate | Carbamoyl Chloride | - | Acyl Azide |

| Byproducts | Hydrogen Chloride (HCl) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) | Nitrogen Gas (N₂) |

| Safety Concerns | High toxicity of phosgene | Oxalyl chloride is corrosive and toxic | Acyl azides can be explosive |

| Generality | Broadly applicable for isocyanates | Good for acyl isocyanates | Very broad scope, many functional groups tolerated |

One-Pot and In Situ Generation Strategies

To enhance efficiency and minimize the handling of potentially hazardous intermediates, one-pot and in situ generation strategies for acyl isocyanates have been developed. These methods combine multiple reaction steps into a single procedure without isolating the intermediate compounds.

One-pot procedures for the Curtius rearrangement allow for the direct conversion of carboxylic acids to carbamates or ureas without isolating the acyl azide or isocyanate. organic-chemistry.orgacs.org For instance, reacting a carboxylic acid with di-tert-butyl dicarbonate and sodium azide can directly lead to the formation of a Boc-protected amine. nih.gov

In situ generation of isocyanates can also be achieved through other methods, such as the reaction of aryl amines with carbon dioxide, dimethyl sulfoxide (B87167) (DMSO), and trifluoroacetic anhydride (B1165640) (TFAA). gaylordchemical.com This approach avoids the use of phosgene and allows for the immediate reaction of the generated isocyanate with a nucleophile in the same reaction vessel. gaylordchemical.com Microwave-assisted Staudinger–aza-Wittig reactions of alkyl azides with carbon dioxide also provide a rapid and efficient route for the one-pot synthesis of isocyanates and their derivatives. beilstein-journals.org

Precursor Synthesis and Selective Functionalization for 2-Chloro-5-fluorobenzoyl Isocyanate

The synthesis of this compound requires the preparation of a suitably functionalized precursor, namely 2-chloro-5-fluorobenzoic acid or its corresponding amide.

The synthesis of the key intermediate, 2,4-dichloro-5-fluorobenzoyl chloride, can be achieved from 2,4-dichlorofluorobenzene. patsnap.comgoogle.comgoogle.com One method involves the Friedel-Crafts reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a catalyst, followed by hydrolysis to yield the benzoyl chloride. patsnap.comgoogle.com Another approach utilizes a composite zeolite solid superacid catalyst for the reaction with carbon tetrachloride. google.com

The direct conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. fishersci.it This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.it The resulting acyl chloride can then readily react with an amine to form the desired amide. fishersci.it Alternatively, the direct condensation of carboxylic acids with isocyanates at room temperature can also yield amides with the loss of carbon dioxide. acs.orgnih.gov

The synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been reported as a precursor for novel heterocyclic compounds. researchgate.net This highlights the utility of the 2-chlorobenzoyl moiety in the construction of more complex molecular architectures.

Synthesis of 2-Chloro-5-fluorobenzoic Acid and its Derivatives

2-Chloro-5-fluorobenzoic acid is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. chemimpex.com Its synthesis can be approached through several routes, often starting from more readily available chlorinated or fluorinated aromatic compounds.

One common strategy involves the halogenation of a substituted benzoic acid or a precursor that can be later converted to a carboxylic acid. For instance, processes have been developed for the synthesis of related compounds like 2,4-dichloro-5-fluorobenzoic acid, which can start from 2,4-dichlorofluorobenzene. google.com This precursor undergoes a Friedel-Crafts acylation with acetyl chloride, followed by a haloform reaction with sodium hypochlorite (B82951) to yield the benzoic acid. google.com

Another approach involves the diazotization of a corresponding aniline. For example, 2,4-dichloro-5-fluoroaniline (B2953396) can be converted to its diazonium salt, which is then subjected to reactions to introduce the carboxylic acid functionality. google.com While specific routes to 2-chloro-5-fluorobenzoic acid are proprietary, they generally rely on established named reactions and multi-step sequences.

The physical and chemical properties of 2-chloro-5-fluorobenzoic acid are well-documented, as shown in the table below.

| Property | Value |

| CAS Number | 2252-50-8 |

| Molecular Formula | C₇H₄ClFO₂ |

| Molecular Weight | 174.56 g/mol |

| Melting Point | 147 - 153 °C |

| Appearance | Off-white powder |

This data is compiled from chemical supplier information. chemimpex.com

Regioselective Halogenation and Fluorination of Aromatic Systems

The precise placement of halogen substituents on an aromatic ring is a significant challenge in synthetic organic chemistry. Regioselective halogenation and fluorination are key to constructing molecules like 2-chloro-5-fluorobenzoic acid. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles.

For electrophilic aromatic halogenation, Lewis acids are often employed to "activate" the halogen, making it a better electrophile. masterorganicchemistry.com The reaction proceeds through the formation of a carbocation intermediate, which is then deprotonated to restore aromaticity. masterorganicchemistry.com

Modern synthetic methods offer more control and milder reaction conditions. For example, N-halosuccinimides (NCS for chlorination, NBS for bromination) in fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to be effective for the regioselective halogenation of a wide range of aromatic compounds. acs.org This method often provides high yields and selectivity under mild conditions. acs.org

For fluorination, electrophilic fluorinating agents such as Selectfluor® are commonly used. masterorganicchemistry.commdpi.com These reagents allow for the direct introduction of fluorine onto an aromatic ring. The regioselectivity is again governed by the electronic properties of the substituents already present on the ring. In some cases, a bromine or another halogen can be displaced by fluorine in a substitution reaction. mdpi.com

Enzymatic reactions also present a novel approach to regioselective halogenation. Fungal flavoenzymes have been discovered that can catalyze the dichlorination of non-activated carbon atoms, highlighting the potential of biocatalysis in achieving high selectivity. nih.gov

Conversion of 2-Chloro-5-fluorobenzoic Acid to 2-Chloro-5-fluorobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis, necessary to activate the carboxyl group for further reactions, such as the formation of esters, amides, or, in this case, an isocyanate. The most common reagent for this conversion is thionyl chloride (SOCl₂).

The reaction of 2-chloro-5-fluorobenzoic acid with thionyl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF), efficiently produces 2-chloro-5-fluorobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

An alternative reagent for this transformation is oxalyl chloride ((COCl)₂), which often provides cleaner reactions and is used when milder conditions are required. The general mechanism involves the formation of a highly reactive intermediate that readily acylates the chloride ion. This conversion is a critical step that directly precedes the formation of the title compound, this compound. A similar transformation is used in the synthesis of polymeric electrolyte membranes where 5-chloro-2-fluorobenzoic acid is converted to its benzoyl chloride using thionyl chloride. ossila.com

The resulting 2-chloro-5-fluorobenzoyl chloride is a reactive intermediate, typically used immediately in the next synthetic step without extensive purification. fishersci.se

Reactivity and Reaction Mechanisms of 2 Chloro 5 Fluorobenzoyl Isocyanate

Nucleophilic Addition Chemistry at the Isocyanate Carbonyl

The core of 2-Chloro-5-fluorobenzoyl isocyanate's reactivity lies in the susceptibility of the isocyanate carbon to nucleophilic attack. This leads to the formation of a variety of important chemical structures.

Formation of Substituted Ureas with Primary and Secondary Amines

The reaction of isocyanates with primary and secondary amines is a fundamental and widely utilized transformation for the synthesis of substituted ureas. commonorganicchemistry.comnih.gov This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea (B33335) derivative. The reaction is typically fast and exothermic, and it does not usually require a catalyst. commonorganicchemistry.com

For this compound, the reaction with a primary or secondary amine would yield an N-(2-Chloro-5-fluorobenzoyl)-N'-substituted urea. The general scheme for this reaction is as follows:

General Reaction Scheme:

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Substituted Urea Formation from Benzoyl Isocyanates

| Benzoyl Isocyanate Reactant | Amine Reactant | Product |

| Benzoyl isocyanate | Aniline | N-Benzoyl-N'-phenylurea |

| 4-Chlorobenzoyl isocyanate | Cyclohexylamine | N-(4-Chlorobenzoyl)-N'-cyclohexylurea |

| 2-Methylbenzoyl isocyanate | Diethylamine | N-(2-Methylbenzoyl)-N',N'-diethylurea |

Generation of Carbamate (B1207046) Derivatives with Alcohols and Phenols

In a similar fashion to amines, alcohols and phenols react with isocyanates to form carbamate derivatives. researchtrends.net The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst, such as a tertiary amine or a tin compound, to proceed at a reasonable rate. researchgate.net

The reaction of this compound with an alcohol or phenol (B47542) would produce the corresponding O-alkyl or O-aryl (2-chloro-5-fluorobenzoyl)carbamate.

General Reaction Scheme:

Where R can be an alkyl or aryl group.

Table 2: Examples of Carbamate Formation from Benzoyl Isocyanates

| Benzoyl Isocyanate Reactant | Alcohol/Phenol Reactant | Product |

| Benzoyl isocyanate | Ethanol | Ethyl benzoylcarbamate |

| 4-Nitrobenzoyl isocyanate | Phenol | Phenyl (4-nitrobenzoyl)carbamate |

| 3-Methoxybenzoyl isocyanate | Isopropanol | Isopropyl (3-methoxybenzoyl)carbamate |

Synthesis of Thiocarbamates from Thiols

Thiols, being sulfur analogs of alcohols, also undergo nucleophilic addition to isocyanates to yield thiocarbamates. commonorganicchemistry.comgoogle.com The reaction mechanism is analogous to that of alcohols, with the sulfur atom of the thiol acting as the nucleophile. These reactions can often be carried out under mild, catalyst-free conditions. google.com

The reaction of this compound with a thiol would result in the formation of an S-alkyl or S-aryl (2-chloro-5-fluorobenzoyl)thiocarbamate.

General Reaction Scheme:

Where R can be an alkyl or aryl group.

Table 3: Examples of Thiocarbamate Formation from Benzoyl Isocyanates

| Benzoyl Isocyanate Reactant | Thiol Reactant | Product |

| Benzoyl isocyanate | Ethanethiol | S-Ethyl benzoylthiocarbamate |

| Phenyl isocyanate | Thiophenol | S-Phenyl phenylthiocarbamate |

| Toluenesulfonyl isocyanate | Benzyl (B1604629) mercaptan | S-Benzyl toluenesulfonylthiocarbamate |

Reactions with Hydroxamic Acids and Hydrazines

Hydroxamic acids can react with isocyanates, although the reactivity can be complex, with potential for reaction at either the hydroxyl or the amino group. The specific outcome can depend on the reaction conditions and the structure of the reactants.

Hydrazine (B178648) and its derivatives, possessing highly nucleophilic nitrogen atoms, readily react with isocyanates. umich.edubiosynth.com The reaction with hydrazine itself can lead to the formation of semicarbazide (B1199961) derivatives. Substituted hydrazines can yield a variety of products depending on the substitution pattern. For instance, the reaction of benzoyl isothiocyanate with alkyl hydrazones has been reported to yield non-cyclic products under certain conditions. umich.edu

The reaction of this compound with hydrazine would be expected to produce N-(2-chloro-5-fluorobenzoyl)semicarbazide.

General Reaction Scheme:

Cycloaddition Reactions

In addition to nucleophilic additions, isocyanates are known to participate in cycloaddition reactions, where the C=N double bond of the isocyanate acts as a dienophile or a dipolarophile.

[2+2] Cycloadditions (e.g., with Imines, Enamines, Ketenes)

[2+2] cycloaddition reactions involving isocyanates are a valuable method for the synthesis of four-membered heterocyclic rings. While the reaction of isocyanates with simple alkenes to form β-lactams often requires photochemical activation, more reactive partners like imines, enamines, and ketenes can undergo thermal [2+2] cycloadditions. researchtrends.netrsc.org

The mechanism of these reactions can be either concerted or stepwise, often involving a zwitterionic intermediate. The high reactivity of chlorosulfonyl isocyanate in [2+2] cycloadditions with alkenes has been extensively studied, and it is proposed to proceed through a stepwise mechanism involving a diradical intermediate in the case of electron-rich alkenes. researchtrends.net Similar reactivity patterns can be anticipated for other electron-deficient isocyanates like this compound.

The reaction of this compound with an imine, for example, would be expected to yield a 1,3-diazetidin-2-one derivative.

General Reaction Scheme (with an imine):

Where R1, R2, and R3 are substituent groups.

Specific studies on the [2+2] cycloaddition reactions of this compound are not prevalent in the literature. However, the general reactivity of benzoyl isocyanates in such transformations suggests that this would be a viable pathway for the synthesis of novel heterocyclic compounds.

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions

This compound is a strong candidate for participation as a dienophile in [4+2] cycloaddition reactions, particularly the hetero-Diels-Alder reaction. In this role, the carbon-nitrogen double bond of the isocyanate group typically serves as the 2π component, reacting with a 4π electron diene system. This provides a convergent route to synthesize six-membered nitrogen-containing heterocycles. rsc.org

The high polarization of the isocyanate moiety, enhanced by the electron-withdrawing benzoyl group, makes it a highly reactive dienophile. Reactions with polarized dienes, such as aza-dienes (containing a C=N bond within the diene system), can lead to the formation of complex heterocyclic structures like dihydropyrimidones. psu.edu While the Diels-Alder reaction can be a concerted process, the significant charge separation in reactants like acyl isocyanates often leads to asynchronous or even stepwise mechanisms. psu.edu For instance, the reaction may proceed via an initial nucleophilic attack from the diene onto the electrophilic isocyanate carbon. psu.edu

The general scheme for a hetero-Diels-Alder reaction involving this compound is presented below.

Table 1: Representative Hetero-Diels-Alder Reaction

| Reactants | Diene | Dienophile | Product Structure | Product Class |

| Example | 1,3-Butadiene | This compound | Dihydropyridinone derivative |

Intramolecular Rearrangements and Cyclization Pathways

The electrophilicity of the isocyanate group is a powerful driving force for intramolecular cyclization reactions. These pathways are instrumental in the synthesis of various fused and non-fused heterocyclic systems. Typically, these reactions proceed in a cascade fashion, where an initial intermolecular reaction of the isocyanate with a substrate containing a second nucleophilic group is followed by a spontaneous intramolecular ring-closure.

Nitrogen- and oxygen-substituted isocyanates have demonstrated broad utility in such cascade reactions to assemble valuable heterocycles, including amino-hydantoins, azauracils, and benzimidazolones. nih.govrsc.orgrsc.org By analogy, this compound can be expected to react with bifunctional nucleophiles (e.g., amino alcohols, amino thiols, or diamines) to generate intermediates that readily cyclize. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed. For example, reaction with a 2-aminophenol (B121084) could lead to a 1,3-benzoxazin-4-one derivative. These cyclization pathways highlight the utility of this isocyanate as a precursor to complex molecular architectures found in agrochemicals and pharmaceuticals. rsc.org

Table 2: Potential Heterocyclic Products via Intramolecular Cyclization

| Bifunctional Nucleophile | Intermediate Adduct | Final Heterocyclic Product |

| 2-Aminoethanol | N-(2-hydroxyethyl)-N'-(2-chloro-5-fluorobenzoyl)urea | An oxazolidinone derivative |

| o-Phenylenediamine | N-(2-aminophenyl)-N'-(2-chloro-5-fluorobenzoyl)urea | A benzimidazolone derivative |

| Anthranilic acid | N-(2-carboxyphenyl)-N'-(2-chloro-5-fluorobenzoyl)urea | A quinazoline-2,4-dione derivative |

Influence of Chloro and Fluoro Substituents on Reaction Kinetics and Selectivity

The chloro and fluoro substituents on the aromatic ring have a profound impact on the reactivity of this compound, influencing both the speed (kinetics) and the orientation (selectivity) of its reactions. These effects can be categorized as electronic and steric.

Electronic Effects: Both fluorine and chlorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I).

The fluoro group at the meta-position (C5) strongly increases the electrophilicity of the isocyanate carbon through its inductive effect, making the compound more reactive toward nucleophiles.

The chloro group at the ortho-position (C2) also has a strong -I effect. This withdrawal of electron density makes the benzoyl group a better leaving group and further activates the isocyanate.

Theoretical studies on related halogenated compounds show that fluoro and chloro substituents significantly alter the molecule's electrostatic potential surface. nih.govacs.org A fluoro substituent can create a negative electrostatic potential belt, while a chloro substituent may result in a positive region, influencing non-covalent interactions and the approach of reactants. nih.gov

Steric Effects: The size of the substituents plays a crucial role, particularly for groups at the ortho position.

The chloro group is significantly larger than a hydrogen atom. Its presence at the C2 position creates steric hindrance around the adjacent carbonyl and isocyanate groups. This can impede the approach of bulky nucleophiles or dienes, potentially slowing the reaction rate compared to an unhindered analogue. acs.org In some cases, ortho substituents have been shown to reduce the co-planarity of molecules. rsc.org

The fluoro group is smaller than chlorine, and its steric impact is less pronounced.

The interplay between these electronic and steric factors is critical. The powerful electron-withdrawing effects of both halogens prime the molecule for rapid reaction. However, the steric bulk of the ortho-chloro group can act as a kinetic throttle, slowing the reaction down. This balance also dictates selectivity. In reactions with unsymmetrical reagents, the steric hindrance from the chloro group can direct the incoming reactant to the less hindered side, thereby controlling regioselectivity. Furthermore, the choice of catalyst can sometimes be used to overcome or even invert the inherent selectivity of a reaction involving isocyanates. paint.org

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| Fluoro | 5 (meta) | Strong inductive electron withdrawal (-I) | Minimal | Increases electrophilicity of isocyanate, accelerating reaction rates. |

| Chloro | 2 (ortho) | Strong inductive electron withdrawal (-I) | Significant steric hindrance | Increases electrophilicity but may decrease reaction rates with bulky reagents due to steric clash. acs.org Influences regioselectivity. |

Applications of 2 Chloro 5 Fluorobenzoyl Isocyanate in Advanced Molecular Construction

Building Block for Heterocyclic Compound Synthesis

The construction of heterocyclic frameworks is a central theme in medicinal and materials chemistry. 2-Chloro-5-fluorobenzoyl isocyanate serves as a potent starting material for a variety of these ring systems, owing to the predictable and efficient reactivity of the isocyanate moiety.

Role in the Synthesis of Novel Urea (B33335) and Thiourea (B124793) Scaffolds

The primary and most direct application of this compound is in the synthesis of substituted ureas. The isocyanate group (–N=C=O) is highly electrophilic and readily undergoes addition reactions with nucleophiles without the formation of byproducts. Its reaction with primary or secondary amines is a rapid and high-yielding method to produce N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. This reaction involves the attack of the amine's lone pair of electrons on the central carbon atom of the isocyanate, followed by proton transfer to the nitrogen.

This straightforward reaction provides a platform for creating libraries of urea derivatives, where the diversity is generated from the choice of the amine component. These urea scaffolds are prevalent in numerous biologically active compounds.

Similarly, while less direct, thiourea scaffolds can be accessed. This can be achieved by reacting the isocyanate with a suitable sulfur nucleophile. The resulting N-(2-chloro-5-fluorobenzoyl)thiocarbamate derivatives serve as key intermediates that can be further elaborated into more complex thiourea-containing heterocycles.

Table 1: Synthesis of Urea Derivatives from this compound

| Amine Reactant | Resulting Urea Product |

|---|---|

| Aniline | N-(2-Chloro-5-fluorobenzoyl)-N'-phenylurea |

| Cyclohexylamine | N-(2-Chloro-5-fluorobenzoyl)-N'-cyclohexylurea |

| Diethylamine | N-(2-Chloro-5-fluorobenzoyl)-N',N'-diethylurea |

Construction of Spiro- and Fused-Ring Systems

Beyond simple linear adducts, this compound is a key component in strategies aimed at constructing more intricate, three-dimensional architectures like spiro- and fused-ring systems. These complex scaffolds are of significant interest as they are common motifs in natural products and potent pharmaceuticals. researchgate.net

The synthesis of fused-ring systems can be achieved through tandem reactions. For instance, the isocyanate can react with a bifunctional nucleophile where a second reactive site on the nucleophile can subsequently engage in an intramolecular cyclization. An example would be the reaction with an ortho-amino-substituted phenol (B47542) or aniline, where the initial urea formation is followed by a ring-closing reaction (e.g., dehydration or condensation) to yield a fused heterocyclic system, such as a quinazolinone derivative.

Spirocyclic compounds, which feature two rings sharing a single atom, can also be synthesized using this isocyanate. jsynthchem.comrsc.org This often involves a multicomponent reaction where the isocyanate participates in the formation of an intermediate that undergoes a spirocyclization step. jsynthchem.comresearchgate.net For example, a reaction involving an isatin, an amino acid, and this compound could theoretically lead to complex spiro[indoline-pyrrolidine] scaffolds after initial acylation and subsequent cyclization steps. The synthesis of spiro[indole-quinazoline] derivatives, for example, often proceeds through multicomponent reactions involving various building blocks under mild conditions. jsynthchem.com

Precursor for Privileged Structures in Chemical Research

A "privileged structure" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The heterocyclic systems derived from this compound, such as quinazolinones, spiroindolines, and complex ureas, often fall into this category. researchgate.net Spiroindolines, for instance, are a structural element in numerous indole (B1671886) alkaloids and other bioactive compounds. researchgate.net

By providing efficient access to these core structures, the isocyanate acts as a precursor to libraries of compounds that can be screened for a wide range of biological activities. The 2-chloro-5-fluoro substitution pattern on the benzoyl ring offers additional opportunities for tuning the electronic properties and metabolic stability of the final molecules, potentially enhancing their drug-like characteristics.

Participation in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, are a hallmark of green and efficient chemistry. tcichemicals.com Isocyanates and their isocyanide counterparts are star players in MCRs due to their unique reactivity. acs.orgresearchgate.net

This compound is an ideal candidate for isocyanate-based MCRs. It can serve as the acylating component in reactions analogous to the famous Ugi or Passerini reactions. In a hypothetical Ugi-type MCR, this compound could react with a pre-formed Schiff base (from an aldehyde and an amine) and an isocyanide. This convergent process would rapidly assemble four distinct building blocks into a single, highly complex α-acylamino carboxamide derivative in one step. The efficiency and atom economy of such MCRs make them powerful tools for generating molecular diversity. acs.orgmdpi.com

Table 2: Hypothetical Ugi-type MCR Involving this compound

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acylating Agent) | Resulting Product Class |

|---|---|---|---|---|

| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | This compound | α-(N-(2-chloro-5-fluorobenzoyl)amino)carboxamide |

Synthetic Intermediate for Chemically Defined Derivatives

The utility of this compound extends beyond the de novo synthesis of heterocycles to the modification of existing complex molecules.

Functionalization of Complex Molecular Architectures

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of its synthesis, is a powerful strategy in drug discovery. It allows chemists to fine-tune the properties of a lead compound without having to re-synthesize it from scratch. The high reactivity of the isocyanate group makes this compound an excellent reagent for this purpose.

Natural products, such as alkaloids or steroids, often possess nucleophilic functional groups like hydroxyls (–OH) or amines (–NH2). nih.gov These sites can be selectively targeted by the isocyanate to introduce the 2-chloro-5-fluorobenzoyl moiety. This functionalization can dramatically alter the parent molecule's properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity. For example, acylating a free amine on a complex alkaloid scaffold can block a metabolic site or introduce new interactions with a biological target, transforming a known natural product into a novel and potentially more potent derivative.

Theoretical and Computational Investigations of 2 Chloro 5 Fluorobenzoyl Isocyanate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2-Chloro-5-fluorobenzoyl isocyanate, these calculations offer a detailed picture of its three-dimensional structure and conformational possibilities.

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the ground state geometry of molecules. By applying DFT, the bond lengths, bond angles, and dihedral angles of this compound can be determined with high accuracy. The process involves finding the minimum energy structure on the potential energy surface. For similar molecules, studies have successfully employed DFT methods, such as B3LYP, in conjunction with various basis sets to achieve reliable geometric parameters. The optimized geometry provides the foundation for further computational analysis, including vibrational frequency calculations and conformational studies.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this exact molecule are not readily available in the provided search results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O (benzoyl) | 1.21 Å |

| Bond Length | N=C (isocyanate) | 1.22 Å |

| Bond Length | C=O (isocyanate) | 1.18 Å |

| Bond Angle | C-C-Cl | 119.5° |

| Bond Angle | C-C-F | 118.0° |

| Bond Angle | N=C=O | 178.5° |

Conformational Analysis and Energy Barriers

The presence of the benzoyl and isocyanate groups suggests the possibility of different rotational isomers, or conformers, for this compound. Conformational analysis involves mapping the potential energy surface as a function of the rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the carbonyl group and the C-N bond of the isocyanate group. Studies on related molecules, such as chloroacetyl isocyanate, have shown that different conformers can exist with varying relative stabilities. nih.gov By calculating the energy at different dihedral angles, the most stable conformers and the energy barriers separating them can be identified. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and the basis set. The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., DFT with a specific functional like B3LYP). A basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing halogens and lone pairs, it is important to use basis sets that can adequately describe electron correlation and polarization effects. Pople-style basis sets, such as 6-311++G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are commonly employed. nih.govusc.edu The selection of an appropriate basis set is a balance between computational cost and desired accuracy. nih.gov For core-level state calculations, even more specialized basis sets may be required. usc.edu

Vibrational Spectroscopic Analysis and Computational Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint that is unique to a compound's structure. Computational methods are invaluable for interpreting and assigning the experimental vibrational spectra.

Ab Initio and DFT Calculation of Infrared (IR) and Raman Spectra

Theoretical vibrational frequencies and intensities for this compound can be calculated using ab initio Hartree-Fock (HF) or, more commonly, DFT methods. These calculations are typically performed at the optimized geometry of the molecule. The output provides a list of vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the IR and Raman spectra. Computational spectroscopy aids in the assignment of complex experimental spectra, where bands may overlap or be weak. cardiff.ac.uk For related compounds, calculated vibrational wavenumbers have shown good agreement with experimental data. nih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N=C=O | Asymmetric Stretch | 2250 |

| C=O (benzoyl) | Stretch | 1720 |

| C-F | Stretch | 1250 |

| C-Cl | Stretch | 750 |

Potential Energy Distribution (PED) Analysis and Normal Mode Assignments

While calculations provide a list of vibrational frequencies, understanding the nature of each vibration requires further analysis. Potential Energy Distribution (PED) analysis is a technique used to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional motion) to a particular normal mode of vibration. This allows for a detailed and unambiguous assignment of the calculated vibrational frequencies to specific molecular motions. For instance, a PED analysis can distinguish between a pure C=O stretch and a mode that involves a mixture of C=O stretching and C-C bending. Such detailed assignments are crucial for a complete understanding of the molecule's vibrational dynamics. Studies on similar molecules have successfully utilized PED analysis to interpret their vibrational spectra. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are intrinsically linked. Modern computational chemistry provides a suite of tools to probe these properties, offering predictive insights into chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large gap implies greater stability.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. The location of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO's position would highlight the regions susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: This table is for illustrative purposes only, as no specific data for this compound is currently available. |

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map denote different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an ESP map would clearly illustrate the electron-rich and electron-poor regions. It is expected that the oxygen and fluorine atoms would exhibit negative potential, while the carbonyl carbon and the isocyanate nitrogen would likely show positive potential, guiding our understanding of its intermolecular interactions and reactivity.

Global and Local Chemical Reactivity Indices

To quantify the reactivity of a molecule more rigorously, a set of global and local chemical reactivity indices derived from Density Functional Theory (DFT) are employed.

Global Reactivity Descriptors: These indices provide a general measure of the molecule's reactivity as a whole. Key global descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule. The most common local descriptors are the Fukui functions (f(r)) , which indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. This allows for the identification of the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack.

A comprehensive study of this compound would involve the calculation of these indices to provide a detailed and quantitative picture of its reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | - |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | - |

| Electrophilicity Index (ω) | χ² / (2η) | - |

| Note: This table is for illustrative purposes only, as no specific data for this compound is currently available. |

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational modeling can be used to explore the dynamic processes of chemical reactions, providing a deeper understanding of reaction mechanisms.

Transition State Characterization and Reaction Pathway Analysis

When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate and verify transition state structures.

Furthermore, reaction pathway analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, can trace the path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species. For reactions involving this compound, this analysis would be vital in mapping out the step-by-step process of its transformations.

Energy Landscape and Activation Energy Calculations

The energy landscape of a reaction is a plot of the potential energy of the system as a function of the reaction coordinate. This landscape reveals the energies of the reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

By calculating the energy landscape for potential reactions of this compound, researchers could predict which reaction pathways are most favorable and under what conditions they are likely to occur. This information is essential for controlling chemical reactions and designing efficient synthetic routes.

Table 3: Hypothetical Activation Energy for a Reaction of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Reactant → Transition State | - |

| Note: This table is for illustrative purposes only, as no specific data for this compound is currently available. |

Advanced Analytical Techniques for Characterization and Mechanistic Studies of 2 Chloro 5 Fluorobenzoyl Isocyanate and Its Research Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-chloro-5-fluorobenzoyl isocyanate and its derivatives, providing detailed information at the atomic level. iupac.org

Unambiguous Structural Elucidation via ¹H, ¹³C, and ¹⁹F NMR

One-dimensional NMR techniques are fundamental for the initial structural verification of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoyl ring. The substitution pattern (chloro and fluoro groups) will influence the chemical shifts and coupling patterns of these protons, typically appearing as complex multiplets in the aromatic region of the spectrum. For related compounds like 2-fluorobenzoyl chloride, the aromatic protons are observed at specific chemical shifts, which can be used as a reference. chemicalbook.com The integration of these signals helps in confirming the number of protons in different chemical environments.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. It is particularly useful for identifying the carbonyl carbon of the benzoyl group and the carbon of the isocyanate group, which resonate at characteristic downfield chemical shifts. For instance, in related benzoyl compounds, the carbonyl carbon signal is found at a distinct position. nih.gov The carbons attached to the chlorine and fluorine atoms will also exhibit specific chemical shifts due to the electronic effects of these halogens. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further aid in distinguishing between methine and quaternary carbons. iupac.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. It provides a direct and sensitive means to confirm the presence and chemical environment of the fluorine atom on the benzoyl ring. The chemical shift and coupling constants in the ¹⁹F spectrum can offer valuable structural information. Anomalous ¹⁹F NMR spectra have been observed in related fluorinated compounds, which can sometimes indicate complex solution dynamics such as slow equilibration between different species. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the precise connectivity of atoms and the stereochemistry of molecules derived from this compound. iupac.org These techniques spread the NMR information across two dimensions, enhancing resolution and providing correlation data between different nuclei. iupac.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the aromatic system of this compound derivatives, COSY can definitively establish the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons (¹³C-¹H). It is invaluable for assigning the protonated carbons in the aromatic ring by linking the proton signals to their corresponding carbon signals. iupac.org

Table 1: Expected NMR Data for this compound

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 1D NMR | 7.0 - 8.5 | Aromatic proton environments and couplings. |

| ¹³C | 1D NMR | 120 - 170 | Aromatic carbons, carbonyl carbon, isocyanate carbon. |

| ¹⁹F | 1D NMR | Varies | Presence and electronic environment of the fluorine atom. |

| ¹H-¹H | COSY | N/A | Connectivity of aromatic protons. |

| ¹³C-¹H | HSQC | N/A | Direct C-H bond correlations. |

| ¹³C-¹H | HMBC | N/A | Long-range C-H correlations for skeletal structure. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying functional groups and studying the conformational properties of this compound and its derivatives. nih.gov

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the vibrations of its key functional groups.

Isocyanate Group (-N=C=O): This group exhibits a very strong and characteristic asymmetric stretching vibration in the IR spectrum, typically found in the range of 2250-2280 cm⁻¹. This intense band serves as a clear diagnostic marker for the presence of the isocyanate functionality. The progress of reactions involving the isocyanate group, such as alcoholysis, can be monitored by observing the disappearance of this band. researchgate.net

Carbonyl Group (C=O): The benzoyl carbonyl group gives rise to a strong stretching vibration in the IR spectrum, usually in the region of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring.

Aromatic Ring: The benzene (B151609) ring shows several characteristic vibrations, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl and C-F Bonds: The stretching vibrations of the carbon-chlorine and carbon-fluorine bonds are expected in the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.govresearchgate.net While the isocyanate stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense, aiding in the characterization of the substitution pattern.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in IR |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Very Strong |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

Conformational Studies in Different Phases

IR and Raman spectroscopy can be employed to study the conformational isomers of molecules in different physical states (gas, liquid, solid). For flexible molecules, different conformers may coexist, and their relative populations can be temperature-dependent. The vibrational spectra of these conformers can differ slightly, allowing for their individual study. By analyzing the changes in the spectra with temperature or solvent, it is possible to determine the relative stabilities and enthalpy differences between conformers. researchgate.net For this compound, such studies could reveal information about the rotational isomerism around the C-C bond connecting the benzoyl and isocyanate groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating the structure of its derivatives through fragmentation analysis. nih.gov

Under electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺). The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion can provide significant structural information. Key fragmentation pathways for related benzoyl compounds have been studied and can be extrapolated. nih.gov Expected fragmentation patterns for this compound include:

Loss of the isocyanate group (-NCO) to form the 2-chloro-5-fluorobenzoyl cation.

Loss of a chlorine atom.

Loss of carbon monoxide (CO) from the benzoyl cation.

Cleavage of the benzoyl group, leading to the formation of a substituted phenyl cation.

For derivatives of this compound, such as those formed by reaction with nucleophiles, mass spectrometry can confirm the addition of the nucleophile and provide evidence for the newly formed bonds through the analysis of the resulting fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments.

Precise Molecular Weight Determination (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₈H₃ClFNO₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The high-resolution mass measurement would readily distinguish it from other compounds with the same nominal mass but different elemental formulas, thereby providing unequivocal evidence of its formation. In a research setting, following a synthesis, HRMS would be the definitive method to confirm the presence of the desired product.

Fragmentation Pattern Analysis for Structural Confirmation

Beyond precise mass determination, HRMS coupled with fragmentation techniques (MS/MS) provides invaluable structural information. The fragmentation pattern of this compound under electron ionization or other ionization methods can be predicted based on its structure. The isocyanate group (–N=C=O) is a primary site for fragmentation, often leading to the loss of CO to form a nitrene radical cation or the loss of the entire NCO group.

Key expected fragmentation pathways for this compound would include:

Loss of the isocyanate group: The cleavage of the bond between the carbonyl carbon and the phenyl ring would result in the formation of the 2-chloro-5-fluorobenzoyl cation.

Loss of carbon monoxide: The elimination of a neutral CO molecule from the isocyanate moiety is a common fragmentation pathway for isocyanates.

Cleavage of the halogen atoms: Fragmentation involving the loss of chlorine or fluorine atoms from the aromatic ring can also be observed, providing further confirmation of the compound's structure.

Analysis of these fragmentation patterns allows researchers to piece together the molecular structure, confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While obtaining a suitable single crystal of the reactive this compound may be challenging due to its reactivity and potential for polymerization, analysis of stable, crystalline derivatives is common practice.

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Should a crystal structure of this compound or a derivative be obtained, X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. For instance, the geometry of the isocyanate group (C-N=C=O) could be precisely determined. The planarity of the phenyl ring and the orientation of the substituents relative to the ring would also be defined. This detailed structural information is crucial for understanding the steric and electronic effects of the chloro and fluoro substituents on the reactivity of the isocyanate group.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography also reveals the nature of intermolecular interactions within the crystal lattice. For derivatives of this compound, such as ureas or carbamates formed by reaction with amines or alcohols, hydrogen bonding would be a prominent feature. The analysis would detail the hydrogen bond donors and acceptors, and the geometry of these interactions. Other non-covalent interactions, such as halogen bonding (involving the chlorine atom) and π-π stacking of the aromatic rings, could also be identified. These interactions are fundamental to the solid-state packing of the molecules and can influence physical properties such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the high reactivity of isocyanates, direct analysis by GC-MS can be challenging as they can react with active sites in the injector or column, or with residual moisture. wikipedia.org However, with careful optimization of conditions, such as using a deactivated liner and a non-polar column, it can be used to assess the purity of this compound and to detect volatile byproducts.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for monitoring the progress of chemical reactions involving this compound and for the isolation of the resulting products. Due to the high reactivity of the isocyanate functional group, direct analysis is often challenging. Therefore, a common strategy involves the derivatization of the isocyanate to form a more stable compound, typically a urea (B33335), which can be readily analyzed by HPLC.

The progress of reactions where this compound is a reactant can be meticulously tracked by taking aliquots from the reaction mixture at various time intervals. These aliquots are promptly quenched with a suitable derivatizing agent, converting any unreacted isocyanate into a stable derivative. Subsequent HPLC analysis of these quenched samples allows for the quantification of the remaining isocyanate, providing valuable kinetic data and insight into the reaction's endpoint.

For the isolation of products derived from this compound, preparative HPLC is an invaluable tool. Following a reaction, the crude product mixture, which may contain the desired compound alongside unreacted starting materials, byproducts, and the derivatizing agent, can be subjected to preparative HPLC. This technique allows for the separation and collection of pure fractions of the target compound, which are essential for subsequent structural elucidation and further research.

A typical HPLC method for the analysis of derivatives of this compound would employ a reversed-phase C18 column. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, which allows for the efficient separation of compounds with varying polarities. researchgate.neteprajournals.com Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of the benzoyl moiety provides strong chromophores. eprajournals.comnih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Aromatic Urea Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a generalized set of starting conditions for the HPLC analysis of aromatic urea derivatives and may require optimization for specific derivatives of this compound.

Development of Derivatization Protocols for Isocyanate Group Detection in Complex Research Matrices

The reactive nature of the isocyanate group necessitates its conversion into a stable derivative for accurate and reproducible HPLC analysis, particularly within complex research matrices that may contain multiple reactive species. The development of a robust derivatization protocol is therefore a critical first step. This process involves the careful selection of a derivatizing agent that reacts rapidly and quantitatively with the isocyanate moiety of this compound to form a single, stable product with a strong chromophore for sensitive UV detection.

Commonly used derivatizing agents for isocyanates are primary and secondary amines, which react to form stable ureas. The choice of the amine is crucial and depends on the specific requirements of the analysis. For instance, the derivatizing agent should not co-elute with other components in the sample matrix and the resulting urea derivative should have a favorable retention time and peak shape.

A general protocol for the derivatization of this compound in a research sample would involve the following steps:

Sample Collection: An accurately measured aliquot of the reaction mixture or sample is taken.

Quenching/Derivatization: The aliquot is immediately added to a solution containing an excess of the chosen derivatizing amine (e.g., dibutylamine, piperidine) in a suitable aprotic solvent like acetonitrile. The excess of the amine ensures the complete and rapid conversion of the isocyanate.

Reaction Completion: The mixture is allowed to react for a short period to ensure the derivatization is complete.

Sample Preparation for HPLC: The resulting solution is then diluted to an appropriate concentration with the HPLC mobile phase and filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

The selection of the derivatizing agent can be guided by the need to introduce a specific chromophore or to enhance the mass spectrometric response of the derivative. For example, using a derivatizing agent that contains an additional aromatic ring can increase the UV absorbance and thus the sensitivity of the detection.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental and indispensable technique for the validation of the empirical formula of newly synthesized compounds derived from this compound. This destructive analytical method provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and halogens within a molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the synthesized compound.

For compounds containing fluorine, such as derivatives of this compound, specialized combustion techniques are required for accurate elemental analysis. The presence of fluorine can interfere with standard CHN analysis methods, necessitating the use of specific reagents or modified instrumental setups to ensure complete combustion and accurate quantification of the elements.

In the context of research involving this compound, a typical workflow for empirical formula validation would be:

Synthesis and Purification: A derivative of this compound, for instance, a urea formed by reaction with an amine, is synthesized and meticulously purified, often using techniques like recrystallization or preparative HPLC.

Elemental Analysis: A small, accurately weighed sample of the purified compound is subjected to elemental analysis.

Comparison of Data: The experimentally obtained percentages of C, H, and N are compared with the theoretical percentages calculated from the expected molecular formula of the derivative.

For example, in the synthesis of a novel benzamide (B126) derivative, elemental analysis is a key characterization step to confirm the successful incorporation of the various structural components. researchgate.net A study on the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea (B124793), a derivative of the parent isocyanate, reported the use of CHNS elemental analysis to characterize the final product. researchgate.net

Table 2: Illustrative Example of Elemental Analysis Data for a Hypothetical Derivative: N-benzyl-N'-(2-chloro-5-fluorobenzoyl)urea

| Element | Theoretical % | Experimental % |

| Carbon (C) | 58.74 | 58.69 |

| Hydrogen (H) | 3.62 | 3.65 |

| Nitrogen (N) | 9.13 | 9.10 |

The data in this table is hypothetical and serves to illustrate the comparison between theoretical and experimental values in elemental analysis for the empirical formula validation of a derivative of this compound. A close correlation, as depicted, would strongly support the proposed structure of the synthesized compound.

Green Chemistry Principles in the Research and Development of 2 Chloro 5 Fluorobenzoyl Isocyanate

Sustainable Synthetic Routes for Isocyanates

The conventional industrial synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022) gas, which presents significant safety and environmental hazards. wikipedia.orgacs.orgnih.gov Consequently, a major goal in green chemistry is the development of phosgene-free routes. For an acyl isocyanate like 2-chloro-5-fluorobenzoyl isocyanate, sustainable pathways starting from the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid, are of primary interest.

Two prominent phosgene-free methods are the Curtius and Lossen rearrangements. wikipedia.org

The Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The acyl azide precursor, 2-chloro-5-fluorobenzoyl azide, can be synthesized from 2-chloro-5-fluorobenzoic acid or its acyl chloride. organic-chemistry.org The reaction is known for its tolerance of various functional groups and proceeds with retention of the stereochemical configuration. wikipedia.orgnih.gov The primary byproduct is nitrogen gas, which is innocuous, making this a much greener alternative to phosgenation. The isocyanate can be generated and used in situ or, in some cases, isolated. organic-chemistry.orgnih.govnih.gov

The Lossen Rearrangement: This method converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgyoutube.comnumberanalytics.com The required precursor, 2-chloro-5-fluorobenzohydroxamic acid, can be prepared from the corresponding carboxylic acid. While classic Lossen rearrangements require activating agents, recent modifications have shown that the reaction can proceed directly from the free hydroxamic acid under certain conditions, offering a more streamlined and sustainable process. researchgate.netrsc.org

Other non-phosgene routes include the reductive carbonylation of nitro compounds and the thermal decomposition of carbamates, which are particularly relevant for aryl isocyanates and could be adapted for acyl isocyanates. acs.orgnih.govuniversiteitleiden.nl A process involving the reaction of an organic formamide (B127407) with a diorganocarbonate followed by thermolysis also presents a phosgene-free alternative. google.com

| Method | Starting Material for this compound | Key Reagents/Conditions | Byproducts | Green Chemistry Advantage |

| Phosgenation (Traditional) | 2-Chloro-5-fluorobenzamide | Phosgene (COCl₂) or Triphosgene | HCl | - |

| Curtius Rearrangement | 2-Chloro-5-fluorobenzoyl azide | Heat or Photochemical conditions | N₂ | Avoids toxic phosgene; benign byproduct. wikipedia.orgorganic-chemistry.org |

| Lossen Rearrangement | 2-Chloro-5-fluorobenzohydroxamic acid | Activating agent, Heat or Base | Carboxylic acid salt | Avoids toxic phosgene and azide reagents. wikipedia.orgresearchgate.net |

| Reductive Carbonylation | 2-Chloro-5-fluoronitrobenzene derivative | CO, Catalyst (e.g., Pd) | CO₂ | Direct conversion, potential for milder conditions. acs.orguniversiteitleiden.nl |

Exploration of Environmentally Benign Solvents

The choice of solvent is critical in green chemistry, as traditional volatile organic compounds (VOCs) contribute to air pollution and pose health risks. Research has focused on replacing hazardous solvents like dichloromethane, often used in traditional isocyanate synthesis, with greener alternatives. chemicalbook.comuniupo.it

For reactions like the Curtius or Lossen rearrangement to produce this compound, several classes of environmentally benign solvents are being explored:

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, high thermal stability, and can be recycled. acs.org They can act as both the solvent and catalyst, potentially simplifying processes. Their use in the synthesis of isocyanates via carbamate (B1207046) decomposition has shown promise, as they facilitate product separation and enhance industrial applicability due to the large difference in boiling points between the IL and the product. acs.org

Supercritical Fluids (scF₂): Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. researchgate.net It can be used in biphasic catalytic systems, which allows for easy separation and recycling of catalysts. researchgate.net

Water: As the ultimate green solvent, water is non-toxic and abundant. uniupo.itresearchgate.net While the high reactivity of isocyanates with water presents a challenge, synthesis in aqueous micellar systems has been reported for related transformations, such as the dehydration of formamides to isocyanides. uniupo.it This approach minimizes the use of hazardous organic solvents and reagents.

Solvent-Free and Microwave-Assisted Reactions: In some cases, reactions can be run under solvent-free conditions, which is the most ideal scenario. rsc.org Microwave irradiation has been shown to accelerate reactions, such as the Staudinger–aza-Wittig reaction to form isocyanates, often leading to higher purity and complete conversion in shorter times compared to conventional heating. beilstein-journals.org

| Solvent Type | Key Properties | Potential Application for Isocyanate Synthesis | Reference |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, recyclable. | Catalyst and solvent for carbamate decomposition to isocyanates. | acs.org |

| **Supercritical CO₂ (scCO₂) ** | Non-toxic, non-flammable, tunable properties. | Reaction medium for biphasic catalysis. | researchgate.net |

| Water | Non-toxic, abundant, non-flammable. | Micellar catalysis for related transformations. | uniupo.itresearchgate.net |

| Toluene (B28343) | - | Used in microwave-assisted synthesis of benzyl (B1604629) isocyanate. | beilstein-journals.org |

| No Solvent | Ideal green chemistry scenario. | Possible in certain catalyzed, solvent-free reaction designs. | rsc.org |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and unwanted byproducts. For the synthesis of this compound and other isocyanates, various catalytic systems are being developed for phosgene-free routes.

Homogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are effective for the reductive carbonylation of nitro compounds to form isocyanates or their carbamate precursors. acs.org However, the separation and recycling of these catalysts from the reaction mixture can be challenging. acs.org

Heterogeneous Catalysis: To overcome the recycling issue, solid-supported catalysts are employed. Metal oxides (e.g., Bi₂O₃/Fe₂O₃, Zn-ZnO) and metals supported on materials like zeolites or clays (B1170129) (e.g., montmorillonite (B579905) K-10) have been used to catalyze the thermal decomposition of carbamates to isocyanates. acs.orgresearchgate.net These catalysts are easily separated by filtration and can often be reused multiple times without significant loss of activity. researchgate.net

Organocatalysis: Metal-free catalysts are gaining attention. For instance, tetra-butylammonium phthalimide-N-oxyl has been used for the cyclotrimerization of isocyanates, a common derivatization reaction. rsc.org